Benzene,2-cyclopenten-1-yl-
Description
Contextualizing Benzene (B151609), 2-cyclopenten-1-yl- within Substituted Aromatic Hydrocarbons
Benzene, 2-cyclopenten-1-yl- belongs to the broad class of chemical compounds known as substituted aromatic hydrocarbons. ontosight.aiunacademy.com These are organic molecules that feature one or more hydrogen atoms on an aromatic ring, such as benzene, replaced by other atoms or groups of atoms. acdlabs.com In the case of Benzene, 2-cyclopenten-1-yl-, a cyclopentenyl group is attached to the benzene ring. ontosight.ai
Substituted aromatic hydrocarbons are pivotal in organic chemistry, forming the basis for a vast array of synthetic materials, pharmaceuticals, and agrochemicals. guidechem.com The nature of the substituent group significantly influences the physical and chemical properties of the parent aromatic compound. The introduction of a substituent can alter the electron density of the aromatic ring, thereby affecting its reactivity in further chemical transformations. google.com
The general characteristics of substituted aromatic hydrocarbons include their inherent stability due to aromaticity and their propensity to undergo substitution reactions that preserve the aromatic system. unacademy.com The specific substituent dictates the position at which further substitution occurs and the rate of such reactions.
Structural Characteristics and Chemical Significance of the Cyclopentenyl-Benzene Moiety
The defining feature of Benzene, 2-cyclopenten-1-yl- is the covalent bond between a benzene ring and a cyclopentene (B43876) ring. Its chemical formula is C₁₁H₁₂. nih.govnist.govontosight.ai The structure consists of a planar benzene ring and a non-planar five-membered cyclopentene ring containing a carbon-carbon double bond. ontosight.ai This combination of an aromatic and an unsaturated alicyclic moiety imparts unique reactivity to the molecule.
Research has shown that phenylcyclopentenes can be synthesized through various methods, including the thermal rearrangement of vinylcyclopropanes. For example, the gas-phase thermolysis of 2-phenylvinylcyclopropane leads to the formation of a phenylcyclopentene isomer. tandfonline.com Another synthetic route involves the reaction of phenyllithium (B1222949) with 1-chlorocyclopentene, which is believed to proceed through a cyclopentyne (B14760497) intermediate. caltech.edu The reaction of 3-phenylcyclopentene with phenol (B47542) and its ethers in the presence of a catalyst has also been studied, leading to the formation of diarylcyclopentanes and diarylcyclopentadienes. researchgate.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ | nih.govnist.gov |
| Molecular Weight | 144.21 g/mol | nih.gov |
| IUPAC Name | cyclopent-2-en-1-ylbenzene | nih.gov |
| CAS Number | 37689-22-8 | nih.govnist.gov |
| Boiling Point | 213 °C | stenutz.eu |
Evolution of Research Perspectives on Phenylcyclopentenes
The study of phenylcyclopentenes has evolved, touching upon their synthesis, structural elucidation, and reactivity. Early research focused on fundamental synthesis and characterization. For instance, the synthesis of 1-phenylcyclopentene from cyclopentanone (B42830) and phenylmagnesium bromide has been a known method. chemicalbook.com
Later investigations delved into the mechanistic aspects of their formation and reactions. The thermal isomerization of substituted vinylcyclopropanes to phenylcyclopentenes has been a subject of stereochemical studies. acs.org The structure of thermolysis products, such as 4-phenylcyclopentene, was determined through chemical degradation methods like oxidation. tandfonline.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
39599-89-8 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
cyclopent-2-en-1-ylbenzene |
InChI |
InChI=1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-4,6-8,11H,5,9H2 |
InChI Key |
ZOZIUVMYACMJGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Transformation Mechanisms
Oxidation Reactions and Mechanistic Pathways
Oxidation of Benzene (B151609), 2-cyclopenten-1-yl- can occur at several positions: the carbon-carbon double bond of the cyclopentene (B43876) ring, the allylic C-H bonds, and the benzylic C-H bond, which is also allylic. The specific products formed are highly dependent on the oxidizing agent and the reaction conditions employed.
Different oxidizing agents target specific functional groups within the molecule, leading to a variety of oxidation products.
Potassium Permanganate (B83412) (KMnO₄): As a powerful oxidizing agent, KMnO₄ can react in multiple ways. quora.com Under cold, dilute, and alkaline conditions, it typically hydroxylates the double bond to form a cis-diol. jove.com However, under hot, acidic, or concentrated conditions, potassium permanganate causes oxidative cleavage of the carbon-carbon double bond. jove.comhscprep.com.au Furthermore, the benzylic hydrogen in Benzene, 2-cyclopenten-1-yl- is susceptible to oxidation by hot acidic permanganate, which can cleave the side chain and oxidize the benzylic carbon to a carboxylic acid group, ultimately forming benzoic acid. libretexts.orgmasterorganicchemistry.comlibretexts.org
Chromium Trioxide (CrO₃): Chromium(VI) reagents, such as chromium trioxide, are well-known for the oxidation of allylic C-H bonds. acs.orgwikipedia.org In Benzene, 2-cyclopenten-1-yl-, there are two allylic positions susceptible to oxidation. This reaction can introduce a carbonyl or hydroxyl group at the allylic position, leading to the formation of an enone or an allylic alcohol, respectively. wikipedia.orgrsc.org The reaction is valuable for introducing functionality into the cyclopentene ring without cleaving it. tandfonline.com
| Oxidizing Reagent | Reaction Conditions | Target Site | Primary Product(s) |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Cold, dilute, alkaline | C=C double bond | 3-Phenylcyclopentane-1,2-diol |
| Potassium Permanganate (KMnO₄) | Hot, acidic/concentrated | C=C double bond and Benzylic C-H | Benzoic acid and other cleavage products |
| Chromium Trioxide (CrO₃) | Varies (often with pyridine) | Allylic C-H | 3-Phenylcyclopent-2-en-1-one |
The mechanisms of these oxidation reactions involve distinct electron transfer processes.
Alkene Oxidation by KMnO₄: The oxidation of the cyclopentene double bond by permanganate initiates with a syn addition of the permanganate ion to the π bond, forming a cyclic manganate (B1198562) ester intermediate. jove.comchemistrysteps.com This intermediate then undergoes hydrolysis to yield a cis-diol. In stronger conditions, this intermediate is unstable and leads to the cleavage of the carbon-carbon bond. ualberta.ca
Allylic/Benzylic C-H Oxidation: The oxidation of C-H bonds at the allylic and benzylic positions often proceeds through a radical mechanism. rsc.org The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position, which is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring. openstax.org This radical can then react with the oxidant to form the final product. The significant spin density on the ferryl oxygen in some metal-oxo species plays a crucial role in activating C-H bonds. rsc.org
Reduction and Hydrogenation Reactions
Reduction reactions of Benzene, 2-cyclopenten-1-yl- primarily target the carbon-carbon double bond of the cyclopentene ring.
Catalytic hydrogenation is a standard and efficient method for reducing the alkene functionality. tcichemicals.com This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.org Commonly used catalysts for this transformation are heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. libretexts.org The reaction is typically carried out by exposing a solution of the compound to hydrogen gas under pressure. The hydrogen atoms add to the same side of the double bond (syn-addition) as they are delivered from the surface of the metal catalyst. libretexts.org
| Catalyst | Hydrogen Source | Product | Typical Yield |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Cyclopentylbenzene | High |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | Cyclopentylbenzene | High |
| Raney Nickel | H₂ gas | Cyclopentylbenzene | High |
The complete catalytic hydrogenation of the cyclopentene moiety in Benzene, 2-cyclopenten-1-yl- results in the formation of the corresponding saturated derivative, cyclopentylbenzene. This reaction selectively reduces the alkene double bond while leaving the aromatic benzene ring intact under standard conditions. libretexts.org The benzene ring is significantly more stable and requires more forceful conditions, such as very high pressures of hydrogen gas and potent catalysts like platinum oxide, to be reduced. libretexts.org
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of Benzene, 2-cyclopenten-1-yl- can undergo electrophilic aromatic substitution (SₑAr), a class of reactions fundamental to aromatic chemistry. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The 2-cyclopenten-1-yl group attached to the ring influences both the rate of reaction and the position of substitution (regioselectivity). libretexts.org
The 2-cyclopenten-1-yl group is considered an alkyl-type substituent. Alkyl groups are generally activating and ortho-, para-directing. libretexts.org This is due to a combination of the electron-donating inductive effect and hyperconjugation, which stabilize the positively charged intermediate (the arenium ion) formed during the reaction, particularly when the attack occurs at the ortho and para positions. byjus.commsu.edu Consequently, electrophilic attack will preferentially occur at the positions ortho and para to the cyclopentenyl substituent.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.
Halogenation: Reaction with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom.
Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst introduces an alkyl group.
Friedel-Crafts Acylation: Reaction with an acyl halide or anhydride (B1165640) and a Lewis acid catalyst introduces an acyl group.
| Reaction | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(2-Cyclopenten-1-yl)-2-nitrobenzene and 1-(2-Cyclopenten-1-yl)-4-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-2-(2-cyclopenten-1-yl)benzene and 1-Bromo-4-(2-cyclopenten-1-yl)benzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(2-Cyclopenten-1-yl)phenyl)ethanone (para product often predominates due to sterics) |
Addition Reactions Across the Cyclopentene Double Bond
The double bond in the cyclopentene ring of Benzene, 2-cyclopenten-1-yl- is susceptible to electrophilic addition reactions. The phenyl group's proximity can influence the reactivity and regioselectivity of these additions.
Hydrofunctionalization: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond of Benzene, 2-cyclopenten-1-yl- is expected to follow Markovnikov's rule. libretexts.orgyoutube.com This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with fewer hydrogen substituents. This is because the reaction proceeds through a carbocation intermediate, and the more stable carbocation is formed. In the case of Benzene, 2-cyclopenten-1-yl-, protonation of the double bond can lead to two possible carbocations. The more stable carbocation will be the one where the positive charge is on the carbon atom that is also benzylic (adjacent to the phenyl group), as this allows for resonance stabilization by the benzene ring. Therefore, the halide will add to this benzylic position. In the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product. masterorganicchemistry.com
| Reaction | Reagents | Expected Major Product (Markovnikov) |
| Hydrohalogenation | HBr | 1-(1-Bromocyclopent-2-en-1-yl)benzene |
| Hydrohalogenation (radical) | HBr, ROOR | 1-(2-Bromocyclopent-1-yl)benzene |
This table illustrates the expected regiochemical outcomes based on Markovnikov's rule and the anti-Markovnikov addition mechanism.
Halogenation: The addition of halogens (Br₂ or Cl₂) across the double bond results in a vicinal dihalide. The reaction mechanism typically involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face. This results in anti-addition of the two halogen atoms. researchgate.net
Photochemical [2+2] cycloadditions involve the reaction of an electronically excited alkene with a ground-state alkene to form a cyclobutane (B1203170) ring. nsf.govresearchgate.net Benzene, 2-cyclopenten-1-yl- can potentially undergo two types of [2+2] photocycloaddition: photodimerization with another molecule of itself, or an intramolecular cycloaddition between the cyclopentene double bond and the benzene ring.
Intermolecular Photodimerization: The photodimerization of Benzene, 2-cyclopenten-1-yl- would lead to the formation of a tricyclic dimer containing a cyclobutane ring. nih.govnih.govrsc.org The stereochemistry of the resulting cyclobutane ring (e.g., head-to-head vs. head-to-tail isomers) would depend on the orientation of the molecules during the reaction.
Intramolecular Photocycloaddition: The intramolecular [2+2] photocycloaddition between the cyclopentene double bond and the benzene ring is also a possibility, which would lead to a complex polycyclic structure. ias.ac.inrsc.org The feasibility and outcome of such a reaction would depend on the ability of the molecule to adopt a conformation that allows for the necessary orbital overlap between the excited benzene ring and the cyclopentene double bond.
Rearrangement and Isomerization Processes
The double bond in Benzene, 2-cyclopenten-1-yl- can potentially migrate to a more stable position through isomerization. The stability of the resulting isomer is a key driving force for these reactions.
Thermal Isomerization: Thermal isomerization could potentially lead to the formation of 1-phenylcyclopentene. In this isomer, the double bond is conjugated with the benzene ring, which provides additional resonance stabilization. Such isomerizations often require high temperatures and may proceed through pericyclic or radical mechanisms. researchgate.netrsc.org
Catalytic Isomerization: Acid- or metal-catalyzed isomerization can facilitate the migration of the double bond under milder conditions. rsc.orgnih.govresearchgate.net For instance, acid catalysis would involve the protonation of the double bond to form a carbocation intermediate, followed by deprotonation at a different position to form the more stable conjugated alkene. Transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, are also known to be effective in catalyzing the isomerization of alkenes. These reactions often proceed through the formation of metal-hydride or π-allyl intermediates.
| Isomerization Type | Conditions | Potential Product |
| Thermal | High Temperature | 1-Phenylcyclopentene |
| Catalytic (Acid) | Acid catalyst (e.g., H₂SO₄) | 1-Phenylcyclopentene |
| Catalytic (Metal) | Transition metal catalyst (e.g., Pd, Rh) | 1-Phenylcyclopentene |
This table outlines potential isomerization pathways for Benzene, 2-cyclopenten-1-yl-.
Ring-Contraction Mechanisms in Related Aromatic Systems
Ring-contraction reactions are a significant class of organic transformations that allow for the synthesis of smaller, often more strained, carbocyclic and heterocyclic rings from larger ring systems. wikipedia.org These reactions can proceed through various mechanistic pathways, primarily categorized as cationic, anionic, and carbenoid intermediates. wikipedia.orgresearchgate.net While specific studies on the ring contraction of Benzene, 2-cyclopenten-1-yl- are not extensively documented, the principles governing related aromatic and cyclic systems provide a framework for understanding potential transformations.
Cationic rearrangements represent a common pathway for ring contraction. wikipedia.org This process typically involves the formation of a carbocation adjacent to the ring, which then triggers the migration of an endocyclic bond, resulting in a smaller ring with an exocyclic carbocation. Pinacol-type rearrangements are classic examples of such transformations. wikipedia.org In the context of a phenyl-substituted cyclopentyl system, a cationic center generated on the cyclopentyl ring could theoretically induce a rearrangement to a cyclobutyl system, driven by the formation of a more stable carbocation.
Anionic mechanisms, such as the Favorskii rearrangement, are prevalent in the ring contraction of cyclic ketones. researchgate.net This reaction involves the formation of an enolate, which, after halogenation, proceeds through a cyclopropanone (B1606653) intermediate that subsequently opens to yield a ring-contracted carboxylic acid derivative. Although not directly applicable to a hydrocarbon like Benzene, 2-cyclopenten-1-yl-, this highlights how base-mediated processes can facilitate ring contractions.
Carbenoid-mediated ring contractions, such as the Wolff rearrangement of α-diazoketones, provide another synthetic route to smaller rings. wikipedia.org This reaction proceeds through a ketocarbene intermediate which rearranges to a ketene, effectively excising a carbon atom from the ring. While this is specific to carbonyl compounds, it illustrates the diverse reactive intermediates that can lead to ring contraction.
The table below summarizes the key types of ring-contraction mechanisms and their characteristic intermediates.
| Mechanism Type | Key Intermediate | Driving Force | Example Reaction |
| Cationic | Carbocation | Formation of a more stable carbocation, relief of ring strain | Pinacol Rearrangement wikipedia.org |
| Anionic | Enolate/Cyclopropanone | Nucleophilic attack and subsequent ring opening | Favorskii Rearrangement researchgate.net |
| Carbenoid | Carbene/Ketene | Extrusion of a stable molecule (e.g., N₂) and rearrangement | Wolff Rearrangement wikipedia.org |
These fundamental mechanisms provide a basis for predicting the potential behavior of substituted cyclopentyl aromatic systems under various reaction conditions.
Role in Complex Reaction Networks (e.g., Pyrolysis, Atmospheric Chemistry)
The chemical behavior of Benzene, 2-cyclopenten-1-yl- in complex reaction networks such as pyrolysis and atmospheric chemistry is of interest due to the prevalence of both aromatic and cyclic aliphatic structures in thermal and photochemical processes.
The catalytic fast pyrolysis of lignin (B12514952), a major component of biomass, is a key process for the production of aromatic compounds. Phenolic compounds are primary products of lignin depolymerization. ethz.ch The formation of cyclopentenyl-aromatic structures can be conceptualized as proceeding through the deoxygenation of certain phenolic precursors.
Research on the catalytic pyrolysis of benzenediols, such as catechol, has shown that these compounds can undergo dehydration and decarbonylation to form cyclopentadiene (B3395910). ethz.chrsc.org Catechol, with its vicinal hydroxyl groups, is particularly susceptible to dehydration to form a fulvenone intermediate, which can then be decarbonylated and hydrogenated to produce cyclopentadiene. rsc.org This cyclopentadiene can then participate in subsequent reactions, including Diels-Alder type cycloadditions, to form larger polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914). rsc.org
The table below outlines a hypothetical pathway for the formation of a cyclopentenyl-benzene structure from a phenolic precursor during catalytic pyrolysis.
| Step | Reactant(s) | Intermediate(s) | Product(s) | Catalyst/Conditions |
| 1. Dehydration/Decarbonylation | Catechol | Fulvenone | Cyclopentadiene | H-ZSM-5, High Temperature ethz.chrsc.org |
| 2. Phenyl Radical Formation | Benzene | - | Phenyl Radical | High Temperature rsc.org |
| 3. Radical Combination | Cyclopentadienyl (B1206354) Radical + Phenyl Radical | - | Benzene, 2-cyclopenten-1-yl- (and isomers) | Pyrolysis Environment |
This proposed pathway highlights the importance of reactive intermediates derived from the deoxygenation of phenolics in the formation of more complex aromatic structures.
In high-temperature environments like pyrolysis, radical reactions play a dominant role in the transformation of organic molecules. Resonantly stabilized free radicals (RSFRs) are key intermediates in the formation of PAHs. nih.gov The cyclopentadienyl radical is a prominent RSFR that can undergo self-reaction to form naphthalene or react with other radicals, such as methyl radicals, to form benzene. nih.gov
The formation of Benzene, 2-cyclopenten-1-yl- in such an environment can be envisioned through the reaction of a cyclopentadienyl radical with a phenyl radical. The phenyl radical can be generated from the pyrolysis of benzene itself. rsc.org The subsequent reaction between these two radical species would lead to the formation of a phenyl-substituted cyclopentadiene, which could then be hydrogenated to yield Benzene, 2-cyclopenten-1-yl-.
The stability of the cyclopentadienyl radical, due to its aromatic character (6 π-electrons in the cyclopentadienyl anion), makes it a persistent species in high-temperature environments. Its reactions are crucial for understanding molecular growth mechanisms in combustion and pyrolysis. The reaction between a cyclopentadienyl radical and a methyl radical has been shown to be a significant pathway for benzene formation. researchgate.net By analogy, the reaction with a phenyl radical would be a plausible route to phenyl-substituted five-membered rings.
The following table lists key radical species and their potential roles in the formation of Benzene, 2-cyclopenten-1-yl-.
| Radical Species | Source | Potential Role |
| Phenyl Radical | Pyrolysis of Benzene rsc.org | Reactant for C-C bond formation with cyclopentadienyl radical. |
| Cyclopentadienyl Radical | Deoxygenation of phenolics (e.g., catechol) ethz.chrsc.org | Reactant for C-C bond formation with phenyl radical. nih.gov |
| Methyl Radical | Pyrolysis of various hydrocarbons | Can react with cyclopentadienyl radical to form benzene, indicating the reactivity of the cyclopentadienyl radical. researchgate.net |
Understanding these radical-mediated pathways is essential for predicting the products and byproducts of high-temperature processes involving aromatic and cyclic compounds.
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a powerful non-destructive means to identify the functional groups and characterize the bonding framework of a molecule.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. This absorption corresponds to the vibrational transitions of specific bonds and functional groups. For Benzene (B151609), 2-cyclopenten-1-yl- , the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its aromatic and aliphatic C-H bonds, the C=C double bonds of the benzene and cyclopentene (B43876) rings, and the C-C single bonds.
Table 1: Predicted FT-IR Spectral Data for Benzene, 2-cyclopenten-1-yl-
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic & Olefinic |
| 3000 - 2850 | C-H Stretch | Aliphatic |
| 1650 | C=C Stretch | Cyclopentene |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
Note: This table is based on typical frequency ranges for the specified functional groups and is predictive in nature due to the absence of specific experimental data in the searched literature.
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of Benzene, 2-cyclopenten-1-yl- would provide valuable information about the carbon skeleton. The symmetric "ring breathing" vibration of the benzene ring, typically a strong band around 1000 cm⁻¹, would be a prominent feature. The C=C stretching vibrations of both the aromatic and cyclopentene rings would also be observable, often with different relative intensities compared to the FT-IR spectrum.
Table 2: Predicted FT-Raman Spectral Data for Benzene, 2-cyclopenten-1-yl-
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic & Olefinic |
| 1650 | C=C Stretch | Cyclopentene |
| 1600 - 1580 | C=C Stretch | Aromatic Ring |
Note: This table is predictive, based on general principles of Raman spectroscopy, as specific experimental data for the compound was not found.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment. In Benzene, 2-cyclopenten-1-yl- , the aromatic protons would resonate in the downfield region, typically between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The olefinic protons of the cyclopentene ring would also be in a relatively downfield region, likely between 5.5 and 6.5 ppm. The aliphatic protons on the cyclopentene ring would appear further upfield, with the proton at the benzylic position (the carbon attached to the benzene ring) being the most deshielded among them.
Table 3: Predicted ¹H NMR Chemical Shift Ranges for Benzene, 2-cyclopenten-1-yl-
| Chemical Shift (ppm) | Proton Type | Multiplicity |
|---|---|---|
| 7.0 - 7.5 | Aromatic (C₆H₅) | Multiplet |
| 5.5 - 6.5 | Olefinic (CH=CH) | Multiplet |
| 3.5 - 4.5 | Benzylic (Ar-CH) | Multiplet |
Note: This table represents predicted chemical shift ranges based on the analysis of similar structures, as specific experimental data was not available in the searched sources.
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For Benzene, 2-cyclopenten-1-yl- , the aromatic carbons would produce signals in the range of 120-150 ppm. The quaternary aromatic carbon attached to the cyclopentene ring would be distinct from the protonated aromatic carbons. The olefinic carbons of the cyclopentene ring would also resonate in the downfield region, typically between 120 and 140 ppm. The aliphatic carbons of the cyclopentene ring would appear in the upfield region of the spectrum.
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for Benzene, 2-cyclopenten-1-yl-
| Chemical Shift (ppm) | Carbon Type |
|---|---|
| 140 - 150 | Quaternary Aromatic (Ar-C) |
| 125 - 130 | Aromatic (Ar-CH) |
| 120 - 140 | Olefinic (C=C) |
| 40 - 50 | Benzylic (Ar-CH) |
Note: These chemical shift ranges are estimations based on known values for similar structural motifs due to the lack of specific experimental data for the target compound.
Electronic Spectroscopy: UV-Visible Absorption Properties
The electronic absorption properties of Benzene, 2-cyclopenten-1-yl- are primarily determined by the π-electron system of the benzene ring, which acts as the principal chromophore. The interaction of ultraviolet light with the molecule induces electronic transitions, specifically π→π* transitions, within the aromatic ring. The presence of the 2-cyclopenten-1-yl substituent, an unsaturated alkyl group, influences the energy of these transitions.
The benzene ring itself typically exhibits a strong absorption band near 200 nm (the E2-band) and a weaker, structured band around 255 nm (the B-band). libretexts.orgshimadzu.com The attachment of the cyclopentenyl group to the benzene ring causes a shift in these absorption maxima to longer wavelengths, a phenomenon known as a bathochromic shift. shimadzu.com This shift occurs because the alkyl substituent perturbs the π-orbitals of the benzene ring, slightly lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com
Research involving resonant two-photon ionization (R2PI) spectroscopy has identified the S₀ - S₁ origin for phenylcyclopentene at 34646 cm⁻¹. researchgate.net This corresponds to an absorption wavelength of approximately 289 nm, representing the energy required for the transition from the ground electronic state (S₀) to the first excited singlet state (S₁). This transition is characteristic of the substituted benzene chromophore.
| Parameter | Value | Associated Transition |
|---|---|---|
| λmax (S₀→S₁) | ~289 nm (calculated from 34646 cm⁻¹) researchgate.net | π→π |
| Reference (Benzene B-band) | ~255 nm shimadzu.com | π→π |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry, particularly using electron ionization (EI), is a critical tool for elucidating the structure of Benzene, 2-cyclopenten-1-yl- by identifying its molecular weight and characteristic fragmentation patterns. The mass spectrum provides direct evidence of the compound's molecular formula, C₁₁H₁₂, which corresponds to a molecular weight of approximately 144 g/mol . nih.govnist.gov
Upon ionization, the molecule forms a radical cation, designated as the molecular ion ([M]•⁺), which appears at a mass-to-charge ratio (m/z) of 144. nih.gov This peak is typically prominent in aromatic compounds due to the stability conferred by the ring system. libretexts.org
The subsequent fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for alkyl-substituted benzenes involve cleavage of bonds on the side chain and rearrangements. For Benzene, 2-cyclopenten-1-yl-, the following fragments are observed:
[M-H]⁺ (m/z 143): Loss of a single hydrogen atom from the molecular ion is a common fragmentation event. nih.gov
[M-CH₃]⁺ (m/z 129): The appearance of a peak at m/z 129 suggests the loss of a methyl group (15 mass units). nih.gov This likely occurs after a structural rearrangement of the cyclopentenyl ring within the molecular ion.
[C₉H₇]⁺ (m/z 115): A peak at m/z 115 corresponds to the loss of an ethyl group (C₂H₅, 29 mass units), likely originating from the fragmentation of the five-membered ring.
[C₇H₇]⁺ (m/z 91): A fragment at m/z 91 is highly characteristic of many alkylbenzene compounds. youtube.com It is typically assigned to the very stable tropylium (B1234903) cation, formed via rearrangement of the benzyl (B1604629) moiety.
[C₆H₅]⁺ (m/z 77): The phenyl cation at m/z 77 is formed by the cleavage of the bond between the benzene ring and the cyclopentenyl substituent. core.ac.uk
These fragmentation patterns, particularly the molecular ion peak and the formation of the tropylium ion, are diagnostic for the structural identification of Benzene, 2-cyclopenten-1-yl-.
| m/z Value | Proposed Ionic Structure | Fragment Identity |
|---|---|---|
| 144 | [C₁₁H₁₂]•⁺ | Molecular Ion ([M]•⁺) nih.gov |
| 143 | [C₁₁H₁₁]⁺ | [M-H]⁺ nih.gov |
| 129 | [C₁₀H₉]⁺ | [M-CH₃]⁺ (post-rearrangement) nih.gov |
| 115 | [C₉H₇]⁺ | [M-C₂H₅]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium Cation |
| 77 | [C₆H₅]⁺ | Phenyl Cation core.ac.uk |
Computational and Theoretical Chemistry of Benzene,2 Cyclopenten 1 Yl
Conformational Analysis and Potential Energy Surfaces
Intramolecular Interactions: Hydrogen Bonding and π-StackingWhile 3-phenylcyclopentene lacks the functional groups for classical hydrogen bonding, weak C-H···π interactions between the cyclopentene (B43876) ring's hydrogen atoms and the phenyl ring's π-electron system could exist. The primary intramolecular non-covalent interaction of interest would be a form of π-stacking or interaction between the π-systems of the double bond in the cyclopentene ring and the aromatic phenyl ring. The conformational analysis would determine which geometries, if any, allow for such stabilizing interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots would be used to visualize and quantify these weak forces.
Without dedicated research studies performing these specific analyses on Benzene (B151609), 2-cyclopenten-1-yl-, any further detail or data would be speculative. The generation of scientifically accurate data tables and detailed findings as requested is contingent upon the future publication of such computational work.
Reactivity and Mechanism Simulations
Simulations of chemical reactivity and reaction mechanisms offer a dynamic perspective on how Benzene,2-cyclopenten-1-yl- participates in chemical transformations. These methods allow for the exploration of potential energy surfaces and the prediction of reaction outcomes.
Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains the rates of elementary reactions. wikipedia.org It postulates that between the reactants and products, there exists a high-energy intermediate state known as the transition state or activated complex. libretexts.orgyoutube.com The rate of a reaction is determined by the concentration of this activated complex and the frequency at which it converts into products. wikipedia.orglibretexts.org
The core of TST lies in the study of the potential energy surface of a reaction. The transition state is located at a saddle point on this surface, representing an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. wikipedia.org The energy required to reach this transition state from the reactants is called the activation energy (Ea). youtube.comlibretexts.org A higher activation energy corresponds to a slower reaction rate, as fewer reactant molecules will possess sufficient energy to overcome this barrier. youtube.com
The Eyring equation, derived from TST, provides a relationship between the rate constant (k) and the thermodynamic properties of the activated complex: libretexts.org
k = (k_BT/h) * e^(-ΔG‡/RT)
Where:
k_B is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the gas constant
ΔG‡ is the Gibbs free energy of activation
This equation allows for the prediction of reaction rate constants if the activation parameters (enthalpy of activation ΔH‡ and entropy of activation ΔS‡) can be calculated computationally. wikipedia.orglibretexts.org While TST has been highly successful in providing a qualitative understanding of reaction rates, accurately calculating absolute rate constants remains a challenge as it requires precise knowledge of the potential energy surface. wikipedia.org
Table 1: Hypothetical Transition State Theory Parameters (Note: This table is illustrative as specific literature data for Benzene,2-cyclopenten-1-yl- is unavailable. The values represent typical outputs from such a computational study.)
| Parameter | Description | Hypothetical Value |
| ΔH‡ | Enthalpy of Activation | e.g., 25 kcal/mol |
| ΔS‡ | Entropy of Activation | e.g., -10 cal/mol·K |
| ΔG‡ | Gibbs Free Energy of Activation | e.g., 28 kcal/mol |
| k (at 298 K) | Predicted Rate Constant | e.g., 1.5 x 10⁻⁵ s⁻¹ |
Molecular Dynamics (MD) simulations provide a powerful tool for exploring the dynamic evolution of a chemical system, including reaction pathways. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can trace the trajectories of individual particles over time. When combined with reactive force fields (like ReaxFF) or quantum mechanical methods (ab initio MD), these simulations can model the formation and breaking of chemical bonds, offering insights into complex reaction mechanisms. researchgate.net
MD simulations can be used to:
Identify potential reaction intermediates and transition states.
Explore competing reaction channels and determine major products.
Understand the influence of temperature, pressure, and solvent on reaction pathways.
In the context of Benzene,2-cyclopenten-1-yl-, MD simulations could be employed to study its pyrolysis, oxidation, or reactions with other molecules. dntb.gov.ua For instance, a simulation could track the unimolecular decomposition of the molecule at high temperatures, revealing the initial bond-breaking events and subsequent rearrangements that lead to stable products like benzene or smaller fragments. researchgate.net While MD is a widely used technique for studying hydrocarbon reactions, specific MD studies detailing the reaction pathways of Benzene,2-cyclopenten-1-yl- have not been identified in the available literature.
Electronic Structure and Bonding Analysis
Analyzing the electronic structure and bonding of Benzene,2-cyclopenten-1-yl- is crucial for understanding its intrinsic properties and reactivity. Various computational methods can dissect the complex distribution of electrons within the molecule.
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uba.arnih.gov This transformation allows for a quantitative analysis of electron delocalization and hyperconjugative interactions. youtube.com
Hyperconjugation involves the donation of electron density from a filled bonding orbital (a σ bond) or a lone pair into an adjacent empty or partially filled non-bonding or antibonding orbital (σ* or π*). youtube.com These interactions stabilize the molecule. NBO analysis quantifies the strength of these interactions through second-order perturbation theory, calculating the stabilization energy E(2) associated with each donor-acceptor interaction. nih.gov
For Benzene,2-cyclopenten-1-yl-, NBO analysis could reveal:
π-conjugation: The interaction between the π orbitals of the benzene ring and the π orbital of the cyclopentene double bond.
Hyperconjugation: Interactions between the C-H or C-C σ bonds of the cyclopentenyl ring and the π* antibonding orbitals of the aromatic system, and vice versa.
These delocalization effects are key to the molecule's stability and reactivity. A high E(2) value for a particular donor-acceptor interaction indicates a significant delocalization, which can influence bond lengths, vibrational frequencies, and the sites of electrophilic or nucleophilic attack. While NBO is a standard analytical tool, specific NBO analysis data for Benzene,2-cyclopenten-1-yl- is not present in the surveyed scientific literature.
Table 2: Representative NBO Second-Order Perturbation Analysis (Note: This table is illustrative of the type of data generated by an NBO analysis. Specific data for Benzene,2-cyclopenten-1-yl- is not available in the literature.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C1-C2) | π(C3-C4) | e.g., 18.5 | π-π conjugation |
| σ(Cα-H) | π(C1-C6) | e.g., 2.1 | σ-π* hyperconjugation |
| π(C=C)_cyclo | π*(C1-C2)_aryl | e.g., 5.3 | π-π conjugation |
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgamercrystalassn.org This theory defines atoms and chemical bonds based on the topology of the electron density (ρ). amercrystalassn.orguni-rostock.de
A key feature of QTAIM is the analysis of critical points in the electron density, where the gradient of ρ is zero. A bond critical point (BCP) located between two nuclei indicates the presence of a bond path, which is a line of maximum electron density linking them. uni-rostock.deresearchgate.net The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond. researchgate.net
Important QTAIM parameters at a BCP include:
Electron density (ρ_BCP): Higher values indicate a stronger, more covalent bond.
Laplacian of the electron density (∇²ρ_BCP): A negative value signifies a shared-shell interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction (like ionic bonds or van der Waals interactions), where electron density is depleted in the internuclear region. researchgate.netresearchgate.net
QTAIM is particularly useful for identifying and characterizing weak intermolecular interactions, such as hydrogen bonds or van der Waals forces, which are crucial for understanding the behavior of molecules in condensed phases. researchgate.net For Benzene,2-cyclopenten-1-yl-, QTAIM could be used to analyze the C-H···π interactions between molecules in a crystal or dimer, quantifying their strength and nature. However, published QTAIM studies focused on the intermolecular interactions of Benzene,2-cyclopenten-1-yl- could not be located.
Fukui functions are local reactivity descriptors derived from conceptual Density Functional Theory (DFT). researchgate.net They describe how the electron density at a specific point in a molecule changes with a small change in the total number of electrons. mdpi.com Essentially, the Fukui function identifies the regions in a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net
There are three main types of Fukui functions:
f⁺(r): For nucleophilic attack (electron acceptance). This function indicates where an incoming electron is most likely to be accommodated, often corresponding to the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
f⁻(r): For electrophilic attack (electron donation). This function shows where an electron is most easily removed, often resembling the density of the Highest Occupied Molecular Orbital (HOMO). mdpi.com
f⁰(r): For radical attack.
By calculating and visualizing these functions, one can predict the most reactive sites within Benzene,2-cyclopenten-1-yl-. For example, the locations with the highest f⁻(r) values on the benzene ring or the cyclopentene double bond would be the predicted sites for attack by an electrophile. Conversely, the sites with the highest f⁺(r) values would be susceptible to nucleophilic attack. Despite the utility of this method, specific computational studies detailing the Fukui functions for Benzene,2-cyclopenten-1-yl- are not available in the existing literature.
Supramolecular Interactions and Crystal Engineering
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots for compounds incorporating the "Benzene, 2-cyclopenten-1-yl-" group highlight the dominance of H···H contacts. iucr.orgnih.gov Other significant interactions, although less frequent, include C-H···π interactions, where a hydrogen atom interacts with the π-system of the benzene or cyclopentene ring. nih.goviucr.orgnih.gov These interactions, while weaker than classical hydrogen bonds, are vital in directing the supramolecular assembly. The absence of strong, classical hydrogen bonds in the crystal structures of some of these complex molecules underscores the importance of these weaker interactions in stabilizing the crystal lattice. nih.goviucr.orgnih.gov
Table 1: Percentage Contributions of Inter-atomic Contacts to the Hirshfeld Surface for Related Compounds
| Intermolecular Contact | Compound I (%) | Compound II (%) |
|---|---|---|
| H···H | 67.5 | 65.9 |
| C···H/H···C | Data not available | Data not available |
| O···H/H···O | Data not available | Data not available |
| N···H/H···N | 2.5 | 3.5 |
Data is for 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (I) and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (II). nih.goviucr.org
To further quantify the stability of the crystal lattice, energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its neighbors within the crystal, decomposing these energies into electrostatic, polarization, dispersion, and repulsion components. This provides a visual and quantitative understanding of the forces governing the crystal's architecture.
Table 2: Interaction Energies in the Crystal Lattice of a Related Compound
| Energy Component | Value (kJ/mol) |
|---|---|
| Electrostatic (E_ele) | Data not available |
| Dispersion (E_dis) | Predominant contributor |
| Repulsion (E_rep) | Data not available |
| Total Energy (E_tot) | Data not available |
Qualitative data for 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline. iucr.org
Limited Scientific Literature Curbs Comprehensive Analysis of Benzene, 2-cyclopenten-1-yl-
The user-requested article, structured to explore its potential in pharmaceuticals, natural product synthesis, polymer and specialty chemical production, advanced functional materials, and as chemical biology probes, cannot be generated with the required depth and scientific accuracy due to the absence of dedicated research on this particular compound.
General concepts within organic chemistry suggest that the phenylcyclopentene scaffold could theoretically be a precursor for various molecules. The cyclopentene ring offers a site for various addition and functionalization reactions, while the benzene ring can be modified through electrophilic aromatic substitution. This inherent reactivity could, in principle, allow for its use in the synthesis of more complex molecules.
However, without specific studies, any discussion on its role as a precursor for pharmaceuticals or in the total synthesis of natural products would be purely speculative. Similarly, its potential as a monomer for polymerization or in the development of advanced functional materials with specific properties has not been documented in the reviewed literature. The design and application of "Benzene, 2-cyclopenten-1-yl-" as a chemical biology probe, which would require detailed studies of its interaction with biological systems, also lacks a scientific foundation in published research.
Applications and Advanced Materials Science Potential
Interdisciplinary Research: Chemical Biology Probes
Investigation of Enzyme-Catalyzed Reactions
The chemical structure of Benzene (B151609), 2-cyclopenten-1-yl- presents several sites that are susceptible to enzyme-catalyzed reactions, particularly oxidative transformations. The cyclopentene (B43876) ring contains allylic carbons, which are known to be targets for specific classes of enzymes.
Allylic Oxidation:
Enzymes such as cytochrome P450 monooxygenases (CYPs) and unspecific peroxygenases (UPOs) are well-documented to catalyze the oxidation of allylic C-H bonds. frontiersin.orgnih.govacs.org For Benzene, 2-cyclopenten-1-yl-, this would likely involve the hydroxylation of the carbon atom adjacent to the double bond in the cyclopentene ring. This reaction is of significant interest as it can introduce a chiral center, leading to the formation of stereoisomeric alcohols. The regioselectivity and stereoselectivity of such a reaction would be highly dependent on the specific enzyme used. Biocatalytic systems, such as the fungus Pleurotus sapidus, have been shown to effectively perform allylic oxidations on a variety of olefinic substrates, including cyclic alkenes. beilstein-journals.org The mechanism of these reactions often involves a radical-based process, where the regioselectivity is influenced by the bond-dissociation energies of the available allylic C-H bonds. beilstein-journals.org
Epoxidation:
Another potential enzymatic transformation is the epoxidation of the double bond within the cyclopentene ring. Alkene monooxygenases are a class of enzymes known to catalyze the epoxidation of alkenes with high enantiomeric excess. nih.gov This reaction would yield an epoxide, a highly reactive functional group that can undergo further transformations, making it a valuable intermediate in organic synthesis.
Aromatic Hydroxylation:
The benzene ring of the molecule is a potential substrate for cytochrome P450 enzymes, which are central to the metabolism of a vast number of xenobiotics. youtube.comnih.govmdpi.com These enzymes can catalyze the hydroxylation of the aromatic ring to produce phenolic derivatives. The position of hydroxylation would be influenced by the electronic effects of the 2-cyclopenten-1-yl substituent.
Benzylic Oxidation:
The carbon atom connecting the benzene ring to the cyclopentene ring is a benzylic position. This site is also a potential target for oxidation by enzymes like CYPs. uomus.edu.iq Enzymatic hydroxylation at this position would introduce a hydroxyl group, further functionalizing the molecule.
The table below summarizes the potential enzyme-catalyzed reactions for Benzene, 2-cyclopenten-1-yl-.
| Reaction Type | Target Site | Potential Enzyme Class | Product Functional Group |
| Allylic Oxidation | Cyclopentene Ring | Cytochrome P450s, Unspecific Peroxygenases | Alcohol |
| Epoxidation | Cyclopentene Ring | Alkene Monooxygenases | Epoxide |
| Aromatic Hydroxylation | Benzene Ring | Cytochrome P450s | Phenol (B47542) |
| Benzylic Oxidation | Benzylic Carbon | Cytochrome P450s | Alcohol |
Exploration of Biological Pathways and Molecular Interactions
Given its structural similarity to other xenobiotics, Benzene, 2-cyclopenten-1-yl- is likely to be metabolized in biological systems primarily through pathways involving cytochrome P450 enzymes. nih.govresearchgate.net The initial oxidative transformations described above would be the first step in its biotransformation, aiming to increase its water solubility to facilitate excretion.
The metabolites generated from these enzymatic reactions could potentially interact with various biological macromolecules. For instance, the formation of an epoxide could lead to covalent binding with proteins and nucleic acids, a mechanism of toxicity for some olefinic compounds. uomus.edu.iq
Furthermore, the introduction of hydroxyl groups via allylic, benzylic, or aromatic oxidation creates sites for subsequent Phase II metabolic reactions. These reactions, catalyzed by enzymes such as glucuronosyltransferases and sulfotransferases, would conjugate the hydroxylated metabolites with endogenous molecules like glucuronic acid or sulfate, further increasing their hydrophilicity.
The study of how Benzene, 2-cyclopenten-1-yl- is metabolized could provide insights into the substrate specificity of various xenobiotic-metabolizing enzymes. By identifying the specific CYP isoforms involved in its oxidation, researchers could better understand the structural features that govern enzyme-substrate interactions. Moreover, this compound could be used as a probe to investigate drug-drug interactions, as it may act as an inhibitor or an inducer of certain CYP enzymes, thereby affecting the metabolism of other co-administered drugs. mdpi.comyoutube.com
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current research landscape for compounds related to Benzene (B151609), 2-cyclopenten-1-yl-, particularly the 2-cyclopenten-1-one core, is vibrant and multifaceted. These compounds are recognized as crucial intermediates in organic synthesis. isca.me Research has highlighted their role as precursors in the preparation of antiviral, insecticidal, and antitumor drugs. isca.me
A significant area of investigation revolves around the biological activity of 2-cyclopenten-1-one derivatives. They have been identified as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is pivotal in inflammatory responses. This inhibitory action confers anti-inflammatory, anti-proliferative, immunosuppressive, cytoprotective, and antiviral properties to these molecules. isca.me The key to this biological activity is believed to be the α,β-unsaturated carbonyl group within the cyclopentenone ring. isca.me
Furthermore, the photochemical behavior of the 2-cyclopenten-1-one chromophore has been a subject of interest, with studies focusing on its excited states and relaxation dynamics, which are fundamental to understanding its reactivity in various chemical transformations. nih.gov
Identification of Promising Avenues for Synthetic Innovation
The synthesis of cyclopentenone derivatives, including structures analogous to Benzene, 2-cyclopenten-1-yl-, is a field ripe with opportunities for innovation. While traditional methods like aldol condensation are still in use, a number of more advanced and efficient strategies have emerged. isca.me
Key Synthetic Strategies:
| Reaction Type | Catalyst/Reagents | Key Features |
| Aldol Condensation | Sodium hydroxide | A simple and inexpensive procedure for the synthesis of 2-cyclopentene-1-one derivatives. isca.me |
| Nazarov Cyclization | Lewis acid and chiral Brønsted acid | A cooperative catalysis approach for highly enantioselective synthesis. organic-chemistry.org |
| Pauson-Khand Reaction | Dicobalt octacarbonyl | A [2+2+1] cycloaddition to form the cyclopentenone ring from an alkene, an alkyne, and carbon monoxide. thieme-connect.com |
| Intramolecular Hydroacylation | Rhodium catalyst | An unusual trans addition of a rhodium hydride to an alkyne to form cyclopentenones from 4-alkynals. organic-chemistry.org |
| Gold(I)-Catalyzed Cyclization | Gold(I) catalyst with a proton source | An efficient method for producing substituted 2-cyclopentenones. organic-chemistry.org |
| Nickel-Catalyzed Cycloaddition | Nickel catalyst | A direct method for affording cyclopentenols from enals and alkynes, which can be oxidized to cyclopentenones. organic-chemistry.org |
Promising avenues for synthetic innovation lie in the development of catalytic systems that offer higher efficiency, stereoselectivity, and atom economy. The use of earth-abundant metal catalysts and the development of one-pot multi-component reactions are particularly attractive areas for future research.
Untapped Potential in Catalysis and Materials Design
While much of the focus has been on the synthesis and biological activity of cyclopentenone derivatives, their potential in catalysis and materials design remains largely untapped. The unique structure of Benzene, 2-cyclopenten-1-yl-, featuring a reactive cyclopentene (B43876) ring and a stable aromatic group, suggests several promising applications.
In the realm of catalysis , the cyclopentenyl moiety could serve as a novel ligand for transition metal catalysts. The olefinic bond can coordinate to metal centers, and the phenyl group can be functionalized to tune the electronic and steric properties of the resulting catalyst. Such catalysts could find applications in a variety of organic transformations.
In materials design , Benzene, 2-cyclopenten-1-yl- can be envisioned as a versatile monomer for polymerization. The double bond in the cyclopentene ring can undergo addition polymerization to create novel polymers with interesting thermal and mechanical properties. The pendant phenyl group can enhance the polymer's thermal stability and solubility in organic solvents. Furthermore, the inherent chirality of the molecule could be exploited to create chiral polymers for applications in enantioselective separations and asymmetric catalysis.
Integration of Computational and Experimental Methodologies for Advanced Studies
The synergy between computational and experimental methodologies has proven to be a powerful tool for advancing the understanding of cyclopentenone systems. Computational studies have provided deep insights into the electronic structure, reaction mechanisms, and spectroscopic properties of these molecules.
For instance, high-level quantum chemical calculations, such as the coupled-cluster/density functional theory (CC/DFT) hybrid method, have been employed to accurately predict the spectroscopic properties of 2-cyclopenten-1-one in its excited states. nih.govresearchgate.net These theoretical predictions have been validated by experimental techniques like resonance-enhanced multiphoton ionization (REMPI) spectroscopy. nih.gov
Moreover, computational modeling has been utilized to elucidate the conformational stability and energy differences between various conformations of related molecules. mdpi.com Dynamic simulation methods, such as the generalized ab initio multiple spawning (GAIMS) technique, have been used to model the complex relaxation dynamics of these molecules following photoexcitation. nih.gov
The continued integration of advanced computational techniques with sophisticated experimental methods will be crucial for designing novel synthetic routes, predicting the properties of new materials derived from Benzene, 2-cyclopenten-1-yl-, and understanding the mechanism of action of its biologically active derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
